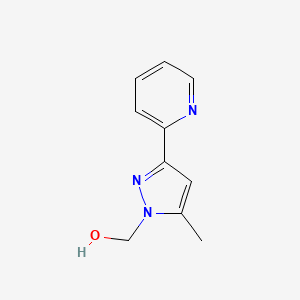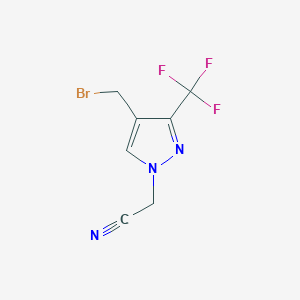
2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (BMTFP) is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing molecule with a five-membered ring structure. BMTFP has been used in various fields of research, including biochemistry, physiology, and drug discovery.
Scientific Research Applications
Efficient Synthesis Techniques
One research application involves the development of efficient synthesis methods for heterocyclic compounds. For example, a study demonstrated an efficient TBTU-mediated synthesis technique for creating 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid with amines, showcasing the utility of similar compounds in synthesizing complex molecules with high yield and purity (Prabakaran, Khan, & Jin, 2012).
Antioxidant Activity
The compound's derivatives have been explored for their antioxidant activity. A study synthesized polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety using a key intermediate similar to the compound . Some synthesized compounds exhibited antioxidant activity comparable to ascorbic acid, highlighting the potential for discovering new antioxidants from pyrazole derivatives (El‐Mekabaty, 2015).
Structural and Magnetic Studies
Another application is in the field of crystallography and materials science, where pyrazole derivatives are used to study molecular structures and properties. For instance, the structural and magnetic characteristics of a tris iron(II) complex of a pyrazole-related ligand were reported, contributing to our understanding of low-spin states in metal complexes and their stability in solutions (García-López et al., 2018).
Novel Heterocyclic Systems
Research on novel heterocyclic systems is another significant application. A study heating ethyl 3-[β-(benzimidazol-2-yl)hydrazine]-2-(polyfluorobenzoyl)acrylates in acetonitrile resulted in derivatives of a new heterocyclic system, showcasing the role of pyrazole derivatives in the development of new molecular frameworks with potential applications in pharmacology and material science (Lipunova et al., 1996).
Catalysis and Organic Transformations
Moreover, pyrazole derivatives have been employed as catalysts or ligands in organic transformations. A copper complex with a TEMPO moiety and a pyrazole-related ligand catalyzed the aerobic oxidation of primary alcohols, demonstrating the compound's utility in catalysis and synthesis of organic compounds (Lu et al., 2008).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .
Biochemical Pathways
It’s worth noting that trifluoromethylation reactions often involve carbon-centered radical intermediates .
Pharmacokinetics
The compound is slightly soluble in water , which may affect its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, this compound should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .
properties
IUPAC Name |
2-[4-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQFRUIKEMKRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




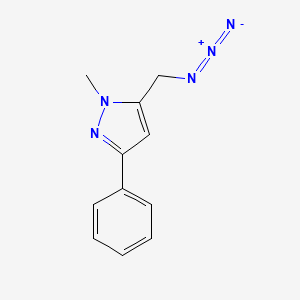

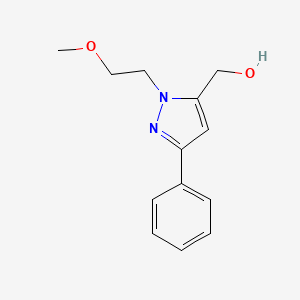




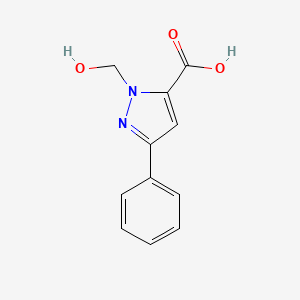
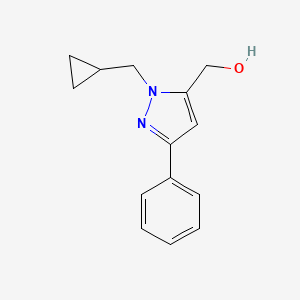
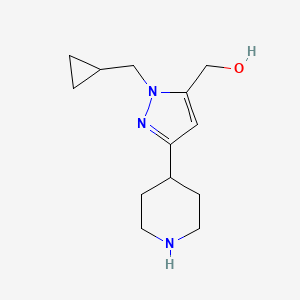
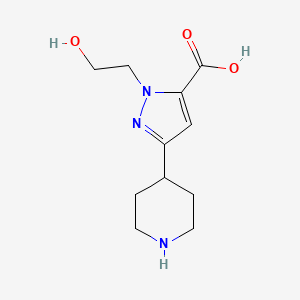
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
